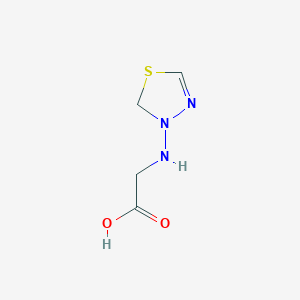
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound consists of a thiadiazole ring attached to an aminoacetic acid moiety, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives, including 2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid, typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification and characterization using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.
Substitution: Electrophiles or nucleophiles; reactions can be conducted under mild to moderate conditions, depending on the reactivity of the substituents.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted thiadiazole compounds with potential biological activities .
Wissenschaftliche Forschungsanwendungen
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid involves its interaction with biological targets such as enzymes and DNA. The compound’s thiadiazole ring can form strong interactions with biomolecules, leading to inhibition of enzyme activity or disruption of DNA function . These interactions are facilitated by the presence of the =N-C-S- moiety and the aromaticity of the thiadiazole ring, which contribute to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: The parent compound of the class, known for its diverse biological activities.
2-Amino-1,3,4-thiadiazole: A derivative with similar biological properties but different reactivity.
5-Methyl-1,3,4-thiadiazole: Another derivative with unique chemical and biological properties.
Uniqueness
2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid is unique due to the presence of the aminoacetic acid moiety, which enhances its solubility and reactivity compared to other thiadiazole derivatives. This structural feature allows for more versatile applications in various fields, including medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
14364-44-4 |
|---|---|
Molekularformel |
C4H5N3O2S |
Molekulargewicht |
159.163 |
IUPAC-Name |
2-(1,3,4-thiadiazol-2-ylamino)acetic acid |
InChI |
InChI=1S/C4H5N3O2S/c8-3(9)1-5-4-7-6-2-10-4/h2H,1H2,(H,5,7)(H,8,9) |
InChI-Schlüssel |
NQOAZWZMRWKGIC-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NCC(=O)O |
Synonyme |
Glycine, N-1,3,4-thiadiazolyl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















